Enhanced Lipophilicity and Membrane Permeability vs. Dimethylamino Analog (LogD Comparison)
The diethylamino substituent in the target compound confers significantly higher lipophilicity than the dimethylamino analog (DMAMP), as quantified by LogD values at physiological pH. This difference directly impacts membrane partitioning and pH-responsive behavior. The target compound exhibits a LogD (pH 7.4) of -1.75, compared to -1.98 for DMAMP, representing a 0.23 log unit increase [1]. At pH 5.5, the LogD difference is even more pronounced: -2.56 for the target versus -3.20 for DMAMP, a difference of 0.64 log units [2]. These values indicate that the target compound is approximately 1.7 times more lipophilic at pH 7.4 and over 4 times more lipophilic at pH 5.5 than the dimethyl analog.
| Evidence Dimension | LogD (lipophilicity) at pH 5.5 and pH 7.4 |
|---|---|
| Target Compound Data | LogD (pH 5.5): -2.56; LogD (pH 7.4): -1.75 |
| Comparator Or Baseline | 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP, CAS 7005-47-2): LogD (pH 5.5): -3.20; LogD (pH 7.4): -1.98 |
| Quantified Difference | ΔLogD (pH 5.5): +0.64 (4.4× more lipophilic); ΔLogD (pH 7.4): +0.23 (1.7× more lipophilic) |
| Conditions | Computed LogD values (JChem software) for the free base forms |
Why This Matters
Procurement of the correct compound ensures predictable partitioning behavior in biphasic reactions, consistent extraction efficiency, and reproducible pH-responsive release profiles in drug delivery applications.
- [1] ChemBase. 2-(diethylamino)-2-methylpropan-1-ol. Molecule ID 290068. Computed Properties: LogD (pH 5.5) -2.5594125, LogD (pH 7.4) -1.7520256. Retrieved April 2026. View Source
- [2] ChemBase. 2-(dimethylamino)-2-methylpropan-1-ol. Molecule ID 108702. Computed Properties: LogD (pH 5.5) -3.2046504, LogD (pH 7.4) -1.9752216. Retrieved April 2026. View Source
